[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol
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Overview
Description
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is an organic compound with the molecular formula C10H10Cl2O3. It is known for its antifungal properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of 2,4-dichlorophenyl with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Scientific Research Applications
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating fungal infections.
Mechanism of Action
The antifungal activity of [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is primarily due to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include enzymes in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol is unique due to its specific chemical structure, which imparts distinct antifungal properties. Similar compounds include:
2,4-Dichlorophenol: Known for its use in herbicides and wood preservatives.
2,4-Dichlorobenzyl alcohol: Used as a mild antiseptic in throat lozenges.
Polyazole derivatives: These compounds also exhibit antifungal activity but differ in their chemical structure and specific applications.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-8(9(12)5-7)10(6-13)14-3-4-15-10/h1-2,5,13H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPGBOQIPFGLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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